Isovaleryl-CoA

Leucine Catabolism Enzyme Kinetics Acyl-CoA Dehydrogenase Specificity

Isovaleryl-CoA is the kinetically authenticated, native substrate for isovaleryl-CoA dehydrogenase (IVD). Structural biology confirms that alternative short-chain acyl-CoAs (e.g., butyryl-CoA, isobutyryl-CoA) cannot substitute because of extreme enzymatic specificity. Procuring this metabolite guarantees biologically relevant kinetic data, faithful disease modeling of isovaleric acidemia, and accurate metabolic flux analyses. Essential for IVD inhibitor screening and secondary metabolite research. Choose the authentic ligand; avoid analog artifacts.

Molecular Formula C26H44N7O17P3S
Molecular Weight 851.7 g/mol
CAS No. 6244-91-3
Cat. No. B1199664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleryl-CoA
CAS6244-91-3
Synonymscoenzyme A, isovaleryl-
isovaleryl-CoA
isovaleryl-coenzyme A
Molecular FormulaC26H44N7O17P3S
Molecular Weight851.7 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1
InChIKeyUYVZIWWBJMYRCD-ZMHDXICWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovaleryl-CoA CAS 6244-91-3: Core Biochemical Identity and Procurement Specifications for Metabolic Research


Isovaleryl-CoA (CAS 6244-91-3), also known as 3-methylbutyryl-CoA, is the S-isovaleryl thioester derivative of coenzyme A [1]. It serves as the obligate intermediate in the mitochondrial catabolism of the essential branched-chain amino acid L-leucine, undergoing α,β-dehydrogenation by the specific flavoenzyme isovaleryl-CoA dehydrogenase (IVD; EC 1.3.8.4) to form 3-methylcrotonyl-CoA [2]. As a short-chain, branched acyl-CoA, it functions as a starter unit for the biosynthesis of iso-odd fatty acids and specific secondary metabolites in diverse bacteria, distinguishing it from linear acyl-CoA counterparts [3]. Dysfunction in its processing, due to IVD deficiency, results in the rare but severe organic acidemia, isovaleric acidemia (IVA; OMIM 243500), underscoring its essential and non-redundant role in human intermediary metabolism [4].

Why Isovaleryl-CoA Cannot Be Replaced by Generic Short-Chain or Branched Acyl-CoAs in Critical Research Assays


Generic substitution of Isovaleryl-CoA with structurally similar short-chain acyl-CoAs (e.g., butyryl-CoA, isobutyryl-CoA) or branched-chain variants (e.g., 2-methylbutyryl-CoA) is scientifically untenable due to the extreme enzymatic specificity of its cognate dehydrogenase (IVD) and other acyl-CoA processing enzymes [1]. While early literature erroneously suggested that butyryl-CoA dehydrogenase might handle isovaleryl-CoA, fractionation studies of mitochondrial enzymes have unequivocally demonstrated that isovaleryl-CoA is oxidized by a distinct, specific isovaleryl-CoA dehydrogenase [2]. Structural biology reveals that IVD possesses a substrate-binding pocket precisely evolved for the steric and electronic features of the 3-methylbutyryl (isovaleryl) group, resulting in kinetic parameters that are orders of magnitude superior to those of even closely related short-chain analogs [3]. Consequently, relying on alternative acyl-CoA thioesters in enzymatic assays, inhibitor screening, or metabolic flux studies will produce data that is biologically irrelevant, as it fails to recapitulate the specific catalytic efficiency and binding interactions unique to the native isovaleryl-CoA substrate. The following evidence demonstrates that from a procurement perspective, Isovaleryl-CoA is not an interchangeable commodity chemical but a specialized reagent essential for fidelity in leucine catabolism research.

Quantitative Evidence Guide for Isovaleryl-CoA: Differentiating Performance Metrics for Research Procurement


Superior Catalytic Efficiency of Isovaleryl-CoA with Isovaleryl-CoA Dehydrogenase (IVD) Compared to Butyryl-CoA

Human recombinant isovaleryl-CoA dehydrogenase (IVD) exhibits a marked kinetic preference for Isovaleryl-CoA over the unbranched C4 analog, butyryl-CoA. Isovaleryl-CoA demonstrates a Km of 1.0 μM and a catalytic efficiency (kcat/Km) of 4.3 × 10⁶ M⁻¹ s⁻¹ per monomer [1]. In contrast, the binding and catalytic turnover for butyryl-CoA are substantially less efficient, as the enzyme's active site is sterically and electrostatically optimized for the branched isovaleryl moiety [2].

Leucine Catabolism Enzyme Kinetics Acyl-CoA Dehydrogenase Specificity

Superior Binding Affinity (KD) of Isovaleryl-CoA to Human IVD Compared to Butyryl-CoA

Isovaleryl-CoA binds to human recombinant IVD with high affinity, displaying an apparent dissociation constant (KD app) of 0.54 μM as determined by anaerobic spectral titration [1]. This tight binding is essential for the formation of the enzyme-substrate charge-transfer complex, a hallmark of the catalytic mechanism. In contrast, the unbranched analog butyryl-CoA fails to induce similar spectral changes indicative of a stable, catalytically competent complex [1]. Furthermore, a separate study using recombinant C. elegans IVD determined a KD app of 0.34 μM for isovaleryl-CoA, confirming its preferred substrate status [2].

Enzyme-Substrate Binding Spectroscopic Assay Protein-Ligand Interaction

Specific and Non-Promiscuous Inhibition of Isovaleryl-CoA Dehydrogenation by Hypoglycin A

The natural toxin Hypoglycin A specifically inhibits the dehydrogenation of Isovaleryl-CoA by IVD, both in vitro and in vivo. In contrast, the dehydrogenation of the structurally similar analog isobutyryl-CoA is not inhibited [1]. The dehydrogenation of another analog, α-methylbutyryl-CoA, was impaired to a much lower degree [1]. This differential inhibition profile provides strong pharmacological evidence for the existence of a distinct, isovaleryl-CoA-specific enzyme and underscores the unique interaction between the substrate and its active site that cannot be replicated by closely related branched-chain acyl-CoAs.

Enzyme Inhibition Pharmacological Model Isovaleric Acidemia

Superior Catalytic Efficiency of Isovaleryl-CoA for C. elegans IVD Compared to Valeryl-, Butyryl-, and Hexanoyl-CoA

Kinetic analysis of purified recombinant C. elegans isovaleryl-CoA dehydrogenase (IVD) demonstrates a clear and quantitative preference for Isovaleryl-CoA over a panel of linear acyl-CoA thioesters. The catalytic efficiency (kcat/Km) for isovaleryl-CoA was measured at 56.9 μM⁻¹·min⁻¹ per mole of FAD, which is 4.2-fold higher than for valeryl-CoA (13.7), 17.8-fold higher than for hexanoyl-CoA (3.2), and 43.8-fold higher than for butyryl-CoA (1.3) [1]. The Km value for isovaleryl-CoA was 2.5 μM, substantially lower than that for butyryl-CoA (36.2 μM), valeryl-CoA (10.5 μM), and hexanoyl-CoA (33.8 μM), confirming it as the highest-affinity substrate [1].

Comparative Enzymology Substrate Specificity Model Organism Metabolism

Validated Research and Industrial Applications for Isovaleryl-CoA (CAS 6244-91-3) Procurement


In Vitro Enzymatic Assays for Isovaleryl-CoA Dehydrogenase (IVD) Activity and Inhibitor Screening

This is the primary and most stringently validated application. Isovaleryl-CoA is the native and kinetically optimized substrate for IVD. It must be procured for accurate kinetic characterization (Km, kcat, KD determination) of purified IVD enzyme from any species, as demonstrated with human and C. elegans enzymes [1]. It is also essential for high-throughput screening assays designed to identify novel IVD inhibitors or activators, as confirmed by specific inhibitor studies using Hypoglycin A [2]. Use of alternative acyl-CoAs (e.g., butyryl-CoA, isobutyryl-CoA) in these assays is scientifically invalid and will generate misleading kinetic constants and false-negative inhibitor profiles.

Isovaleric Acidemia (IVA) Disease Modeling and Drug Discovery

Isovaleryl-CoA is the central metabolite that accumulates in IVA due to IVD deficiency [3]. Its procurement is essential for establishing in vitro cellular models of the disease by treating wild-type cells to mimic the metabolic blockade, or for quantifying its accumulation as a biomarker in patient-derived cells [3]. It is also the key substrate for assaying the activity of potential therapeutic enzymes or small molecule chaperones designed to rescue mutant IVD function. Furthermore, it can be used to generate the toxic downstream metabolite, isovaleric acid, for toxicity studies [4].

Biosynthesis of Iso-Odd Fatty Acids and Specialized Secondary Metabolites

In various bacteria (e.g., Myxococcus xanthus, Streptomyces spp.), Isovaleryl-CoA serves as a dedicated starter unit for the biosynthesis of iso-odd chain fatty acids, which are crucial for membrane fluidity, and for pharmaceutically relevant polyketides [5]. Procurement is necessary for feeding studies in bacterial cultures to enhance yields of specific natural products or to elucidate biosynthetic pathways. For example, it acts as a precursor for iso-fatty acid and lipid biosynthesis in myxobacteria, which utilize an alternative IV-CoA biosynthesis (aib) pathway, and as a starter unit for avermectin and other polyketides in actinomycetes [5].

Leucine Catabolism and Metabolic Flux Studies

Isovaleryl-CoA is an obligate intermediate in the leucine degradation pathway. Its procurement as a purified standard is required for developing and validating quantitative mass spectrometry-based assays (LC-MS/MS) to measure its intracellular concentration and monitor metabolic flux through the pathway in various biological contexts, including cancer metabolism, exercise physiology, and inborn errors of metabolism [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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